molecular formula C19H21NO5 B4425168 N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B4425168
M. Wt: 343.4 g/mol
InChI Key: STQMSSXTFAEGSE-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a trimethoxybenzamide moiety

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-5-10-25-15-8-6-14(7-9-15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQMSSXTFAEGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 4-(allyloxy)aniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is unique due to the combination of the allyloxy group and the trimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Biological Activity

N-[4-(Allyloxy)phenyl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a trimethoxybenzamide moiety and an allyloxy substituent. The structural formula is represented as follows:

N 4 Allyloxy phenyl 3 4 5 trimethoxybenzamide\text{N 4 Allyloxy phenyl 3 4 5 trimethoxybenzamide}

Research indicates that compounds containing the 3,4,5-trimethoxyphenyl fragment exhibit various biological activities, primarily through mechanisms such as:

  • Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and apoptosis .
  • Microtubule Destabilization : The mechanism of action often involves binding to the colchicine site on tubulin, leading to microtubule destabilization. This effect is crucial for the antiproliferative properties observed in cancer treatment .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence biological activity. For instance:

  • Allyloxy Substitution : The presence of the allyloxy group enhances the compound's ability to induce apoptosis in cancer cells.
  • Trimethoxy Group : The three methoxy groups on the benzene ring are essential for maintaining high antiproliferative activity.

Antiproliferative Studies

A study conducted on various derivatives of trimethoxybenzamide highlighted that those with specific substitutions exhibited enhanced activity against cancer cell lines. The findings suggest that:

CompoundIC50 (μM)Mechanism of Action
4d0.45G2/M phase arrest and apoptosis
2d1.25Microtubule destabilization
3d0.85Colchicine site binding

In Vivo Studies

In vivo studies have shown promising results regarding the efficacy of this compound in animal models. Notably:

  • Tumor Reduction : Animal models treated with this compound exhibited a significant reduction in tumor size compared to controls.
  • Safety Profile : Preliminary toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
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N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide

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